molecular formula C27H20FNO4 B11404966 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11404966
M. Wt: 441.4 g/mol
InChI Key: HSOOGIZKFVJGJQ-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two benzofuran rings, an ethyl group, and a fluorobenzoyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, including the formation of benzofuran rings and the introduction of functional groups. One common method is the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzofuran rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.

Scientific Research Applications

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. For example, benzofuran derivatives are known to enhance catecholaminergic and serotonergic activity by stimulating neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its specific combination of functional groups and its potential biological activities

Properties

Molecular Formula

C27H20FNO4

Molecular Weight

441.4 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C27H20FNO4/c1-2-16-7-12-22-21(13-16)18(15-32-22)14-24(30)29-25-20-5-3-4-6-23(20)33-27(25)26(31)17-8-10-19(28)11-9-17/h3-13,15H,2,14H2,1H3,(H,29,30)

InChI Key

HSOOGIZKFVJGJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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